

# Protein C and S deficiency apixaban clinical outcomes

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## Compound Focus: Apixaban

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## Clinical Outcomes of Apixaban Use

The following table summarizes clinical outcome data from a case series and a larger retrospective cohort study.

Study Type / Reference	Patient Population / Thrombophilia Type	Efficacy (Recurrent Thrombosis)	Safety (Bleeding Events)	Follow-up Period
Case Series [1] [2]	4 patients with systemic thrombosis due to Protein C or S deficiency	3 of 4 patients had no recurrent thrombosis. 1 patient had recurrent PE and was switched back to warfarin [1].	No major or minor bleeding events reported in any of the 4 patients [1].	Up to 5 years [1].

Study Type / Reference	Patient Population / Thrombophilia Type	Efficacy (Recurrent Thrombosis)	Safety (Bleeding Events)	Follow-up Period
<b>Retrospective Cohort Study</b> [3]	398 patients with inherited thrombophilia (24.9% with severe types including Protein C or S deficiency)	No significant difference in VTE recurrence between DOACs (like apixaban) and VKAs (Hazard Ratio: 1.25, 95% CI, 0.23-6.7) [3].	A non-significant trend toward lower risk of overall bleeding with DOACs compared to VKAs (Hazard Ratio: 0.33, 95% CI, 0.03-3.7) [3].	Median of ~21 months for efficacy, ~20 months for safety [3].

## Experimental Protocols and Study Designs

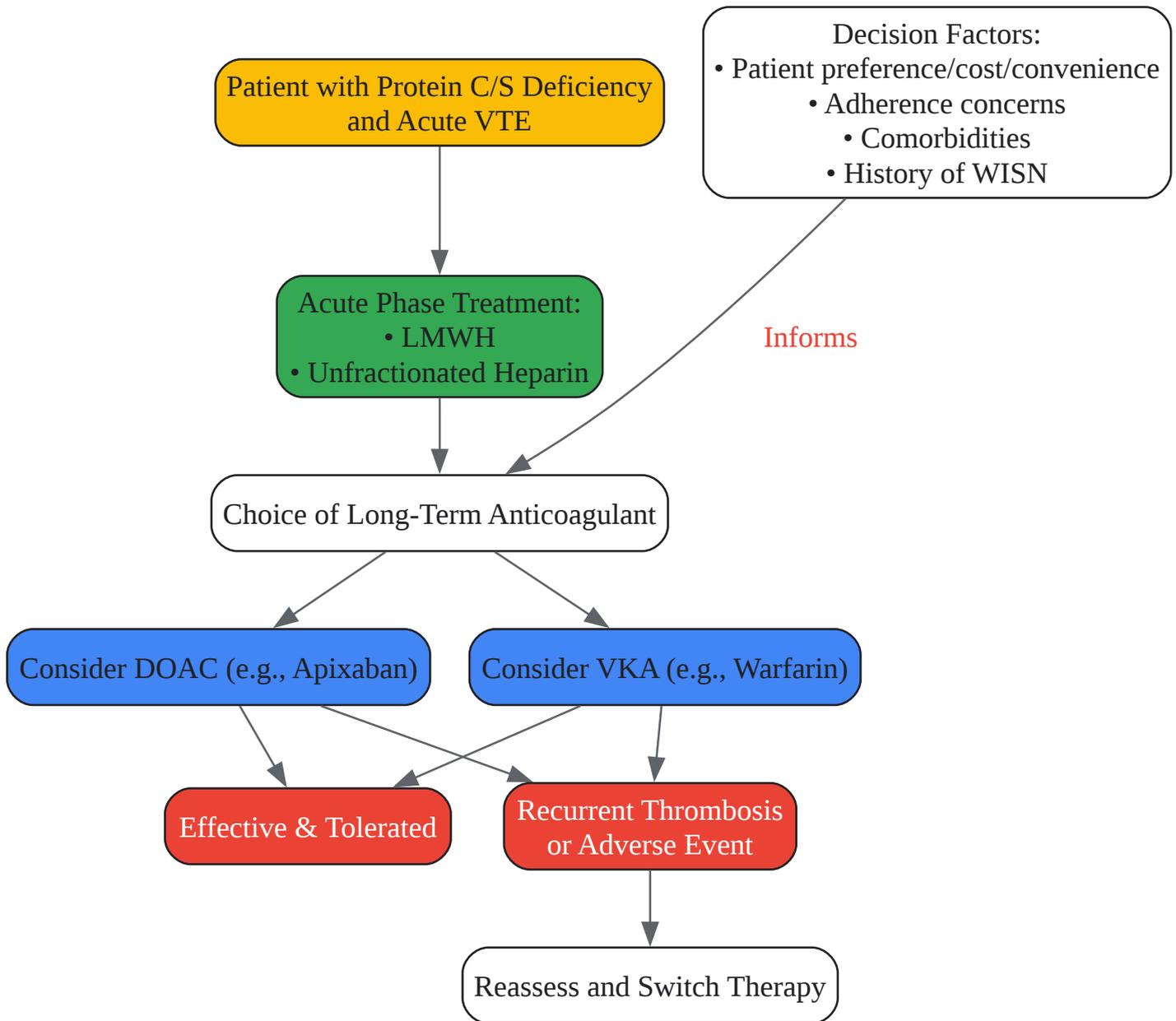
For researchers, the methodologies from key studies are detailed below.

Study Component	Description from Case Series [1]	Description from Retrospective Cohort [3]
<b>Study Design</b>	Observational case series reporting on 4 patients [1].	Retrospective cohort study using a healthcare database [3].
<b>Patient Population</b>	Patients with confirmed Protein C or S deficiency who presented with systemic thrombosis at a tertiary hospital [1].	Adult patients with a recorded VTE event and laboratory evidence of inherited thrombophilia who began anticoagulation within 30 days [3].
<b>Intervention &amp; Comparison</b>	Apixaban used either as initial therapy or after switching from warfarin [1].	DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) compared to Vitamin K Antagonists (VKAs) [3].
<b>Outcome Measures</b>	<b>Efficacy:</b> Recurrent thrombotic events. <b>Safety:</b> Major or minor bleeding events [1].	<b>Efficacy:</b> Recurrent VTE (DVT, PE, atypical-site thrombosis). <b>Safety:</b> Overall bleeding (intracranial, gastrointestinal, other) [3].

Study Component	Description from Case Series [1]	Description from Retrospective Cohort [3]
Data Collection	Clinical follow-up during the standard care process [1].	Data extracted from electronic medical records, including diagnoses, prescriptions, and lab results [3].
Follow-up	Throughout the clinical care period, up to 5 years for one patient [1].	From index VTE until end of 2022, or until death, switching anticoagulant class, or discontinuation [3].

## Decision Pathway for Anticoagulant Selection

The following diagram illustrates the clinical decision-making process for managing thrombosis in patients with Protein C or S deficiency, integrating the role of **apixaban** based on current evidence.



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*Clinical pathway for anticoagulant selection in Protein C/S deficiency*

## Key Evidence and Research Gaps

- **Growing Evidence Base:** Multiple case reports describe successful use of **apixaban** for both venous and arterial thrombosis (like ischemic stroke) in patients with Protein S deficiency, suggesting its applicability may extend beyond standard VTE [4] [5] [6].

- **A Note on Efficacy:** While most outcomes are positive, treatment failure is possible. One case report documented a patient with a novel PROC gene mutation whose VTE was refractory to DOACs, requiring catheter-directed thrombolysis [7].
- **Limitations and Future Research:** Current evidence is constrained by small sample sizes, retrospective designs, and a lack of large randomized controlled trials (RCTs) focused specifically on severe hereditary thrombophilias [1] [3]. More robust studies are needed to solidify treatment guidelines.

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